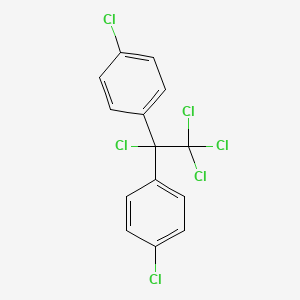
四氯-DDT
描述
Tetrachloro DDT is a derivative of DDT, a synthetic insecticide that belongs to the family of organic halogen compounds . It is highly toxic toward a wide variety of insects as a contact poison that apparently exerts its effects by disorganizing the nervous system .
Synthesis Analysis
DDT is prepared by the reaction of chloral with chlorobenzene in the presence of sulfuric acid . A new DDT metabolite, most likely formed photochemically from DDE, was detected in ray liver samples from Brazil, an area which is highly contaminated with DDT .Molecular Structure Analysis
The Tetrachloro DDT molecule contains a total of 29 bond(s). There are 21 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 12 aromatic bond(s), and 2 six-membered ring(s) .Chemical Reactions Analysis
Photochemical UV degradation has been shown to be a potent degradation path for DDT and most of the resulting photoproducts have been identified up to now . A new DDT metabolite, most likely formed photochemically from DDE, was detected in ray liver samples from Brazil .Physical And Chemical Properties Analysis
DDT is a colorless crystalline solid that melts at 109 °C (228 °F); the commercial product, which is usually 65 to 80 percent active compound, along with related substances, is an amorphous powder that has a lower melting point .科学研究应用
使用模式生物进行环境监测
四氯-DDT,一种众所周知的杀虫剂 DDT 的变体,一直是环境和毒理学研究的主题。使用模式生物热嗜四膜虫的研究表明了在环境中检测低水平 DDT 的潜力。这项研究确定了许多与 DDT 代谢和解毒相关的基因,例如 P450 基因、谷胱甘肽 S-转移酶基因和固醇载体蛋白 2 基因,表明四膜虫在检测 DDT 和了解其毒性机制方面很有用 (Miao 等,2006)。
代谢和环境归宿
已经研究了四氯-DDT 的代谢和环境归宿,以了解杀虫剂制造商将其排放到环境中后的影响。这项研究强调了与其他 DDT 类似物相比,四氯-DDT 受到的审查有限,这主要是由于其杀虫特性较低。该研究旨在解决其在环境中降解途径周围的不确定性 (Cole & Metcalf,1987)。
毒理基因组学研究
已经对接触 DDT 的热嗜四膜虫进行了进一步的毒理基因组学研究。这些研究使用全基因组微阵列来分析在 DDT 暴露下差异表达的基因。研究结果表明,嗜热四膜虫对 DDT 的反应与多细胞生物的反应相似,使其成为基因组水平毒性机制研究的合适模型 (Chang 等,2011)。
杀虫剂去除工艺的评估
已经研究了在饮用水生产过程中去除杀虫剂(包括 DDT)的效率。本研究旨在评估饮用水厂中常用的各种处理方法对降解 DDT 等杀虫剂的有效性。研究了预氧化、化学沉淀和活性炭吸附等技术对水样中 DDT 及其代谢物降解的影响 (Ormad 等,2008)。
环境样品中 DDT 的检测
已经使用离子淌度质谱法进行了监测和灵敏测定水样中 DDT 及其代谢物的研究。本研究开发了一种快速灵敏检测水中 DDT 的方法,证明了离子淌度质谱法作为 DDT 残留物环境监测工具的潜力 (Mohammadnejad 等,2017)。
作用机制
安全和危害
属性
IUPAC Name |
1-chloro-4-[1,2,2,2-tetrachloro-1-(4-chlorophenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl6/c15-11-5-1-9(2-6-11)13(17,14(18,19)20)10-3-7-12(16)8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQCINXYMZALAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(Cl)(Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189134 | |
| Record name | alpha-Chloro-DDT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrachloro DDT | |
CAS RN |
3563-45-9 | |
| Record name | Chlorine-DDT | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Chloro-DDT | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrachloro DDT | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Chloro-DDT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Bis(4-chlorophenyl)-1,2,2,2-tetrachloroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-CHLORO DDT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21NVG7T517 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tetrachloro DDT, often referred to as DDT, interact with insects and what are the downstream effects?
A1: DDT acts as a neurotoxin in insects, primarily targeting the nervous system. [, , ] While its exact mechanism is not fully elucidated, it is believed to disrupt the normal function of sodium channels in neurons, leading to repetitive nerve impulses and ultimately paralysis and death. [, ]
Q2: The provided research mentions insect resistance to DDT. Can you elaborate on the development of resistance and its implications?
A2: Yes, several studies highlight the development of resistance to DDT in various insect species, including the bollworm (Heliothis zea) and the tobacco budworm (Heliothis virescens). [, , ] This resistance is often characterized by a significant increase in the lethal dose (LD50) required to kill 50% of the insect population. [, ] This has significant implications for pest control, as DDT's effectiveness is reduced, necessitating higher doses or alternative insecticides. [, , ]
Q3: What is the environmental fate of DDT and why is this a concern?
A4: DDT is known for its persistence in the environment and its ability to bioaccumulate in organisms and magnify up the food chain. [] This means that even small amounts released into the environment can reach high concentrations in top predators, including humans. [] This biomagnification raises concerns about potential long-term ecological and human health impacts. []
Q4: What analytical methods are employed to study the distribution and accumulation of DDT in organisms?
A5: Research on Herring Gulls (Larus argentatus) used to study DDT bioaccumulation often involves analyzing tissues like liver and eggs to determine the concentration of DDT and its metabolites. [] These analyses likely employ techniques like gas chromatography coupled with mass spectrometry (GC-MS), which is commonly used for identifying and quantifying organochlorine compounds like DDT in biological samples. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



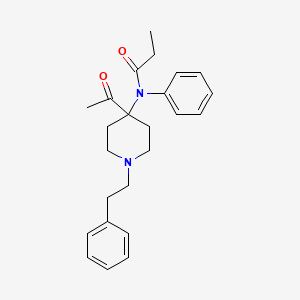

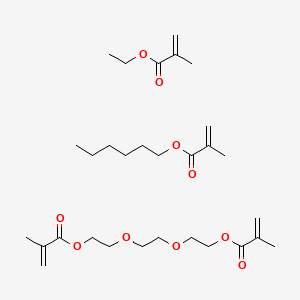


![(3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1214527.png)

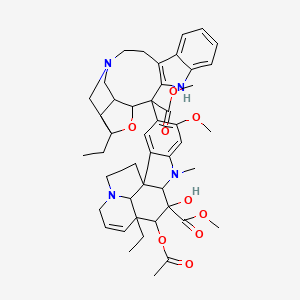
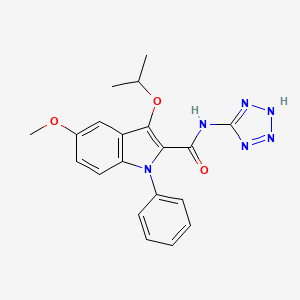
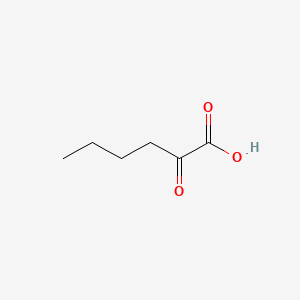

![(2S,3R,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1214538.png)

